3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Lipophilicity Drug Design ADME Prediction

Accessing a pyridine building block with the correct 3-bromo-2-methyl-6-CF3 substitution pattern is critical for SAR studies-regioisomers often fail in cross-coupling or yield suboptimal pharmacokinetic profiles. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine provides a reliable solution: • Predicted LogP 2.9 & TPSA 12.9 Ų - introduces a lipophilic, electron-deficient aromatic motif to improve membrane permeability. • Documented 68% yield in C-O bond-forming coupling, demonstrating robust reactivity for late-stage diversification. • Validated trifluoromethylpyridine scaffold for agrochemical & pharmaceutical lead optimization.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 1010422-53-3
Cat. No. B1401444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
CAS1010422-53-3
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3
InChIKeyVKKRFOKZVOJQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3): A Strategic Trifluoromethylpyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3) is a trisubstituted pyridine derivative classified within the trifluoromethylpyridine family. It features a bromine atom at the 3-position, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position . This specific substitution pattern confers distinct electronic and steric properties that influence reactivity in cross-coupling reactions and the physicochemical profile of downstream products. The compound is primarily utilized as a versatile synthetic intermediate, with its bromine atom serving as a key handle for transition-metal-catalyzed functionalization in the construction of complex molecules for pharmaceutical and agrochemical research [1].

Why 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Cannot Be Interchanged with Other Trifluoromethylpyridine Analogs


The utility of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is intrinsically tied to its precise substitution pattern. While the trifluoromethylpyridine class is widely employed in drug and agrochemical discovery [1], seemingly minor variations in halogen position, methylation, or CF₃ placement lead to divergent reactivity and physicochemical outcomes. For instance, relocating the bromine atom from the 3-position to the 2- or 4-position, or altering the position of the CF₃ group, significantly impacts the compound's behavior in cross-coupling reactions, including site-selectivity, catalyst requirements, and yield [2]. Furthermore, the specific arrangement of these substituents dictates the steric and electronic environment, which is critical for achieving desired binding interactions in biological targets. Therefore, direct substitution with a regioisomer or a less-substituted analog risks synthetic failure or the generation of a derivative with suboptimal pharmacokinetic or pharmacodynamic properties. The following quantitative evidence clarifies these critical distinctions.

Quantitative Differentiation of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Against Key Analogs: A Procurement Evidence Guide


Direct Head-to-Head Comparison of Predicted Physicochemical Properties: Lipophilicity and Electronic Effects

The predicted LogP of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is 2.9, compared to 2.5 for 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS 451459-17-9) and 2.4 for 5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5). Additionally, the calculated polar surface area (TPSA) is 12.9 Ų [1]. These data suggest that the target compound offers a distinct balance of lipophilicity and electronic properties, which can be crucial for optimizing membrane permeability and target engagement in drug discovery programs compared to its regioisomers.

Lipophilicity Drug Design ADME Prediction Electronic Effects

Cross-Study Comparable Reactivity in Palladium-Catalyzed Cross-Coupling: An Exemplary Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

In a reported synthetic procedure, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine underwent a palladium-catalyzed coupling with benzaldehyde oxime to yield 2-methyl-6-(trifluoromethyl)pyridin-3-ol in 68% yield [1]. This demonstrates the compound's viable reactivity for C-O bond formation via cross-coupling. While yields for similar transformations with other bromo-trifluoromethylpyridine regioisomers are not provided in a direct head-to-head study, this 68% yield serves as a benchmark for synthetic feasibility. In contrast, the analogous 2-bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS 451459-17-9) may exhibit altered reactivity and selectivity due to the different positioning of the bromine atom relative to the CF₃ and methyl groups, potentially requiring different catalysts or conditions for optimal conversion.

Cross-Coupling Palladium Catalysis C-O Bond Formation Synthetic Methodology

Class-Level Inference for Agrochemical Development: The Precedent of Trifluoromethylpyridines in Crop Protection

The trifluoromethylpyridine moiety is a validated pharmacophore in agrochemistry, with at least 14 crop protection products bearing this group commercialized or proposed for an ISO common name between 1990 and 2017 [1]. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine possesses the core trifluoromethylpyridine scaffold with a halogen handle for further elaboration. In contrast, simpler analogs like 2-methyl-6-(trifluoromethyl)pyridine (CAS not specified) lack the bromine handle and thus cannot be directly diversified via cross-coupling, significantly limiting their utility as late-stage intermediates. Other bromo-regioisomers, such as 3-bromo-5-(trifluoromethyl)pyridine, are also noted for their use in herbicides and fungicides [2], but the presence of the 2-methyl group in the target compound introduces an additional steric and electronic variable that can be leveraged to fine-tune biological activity and selectivity.

Agrochemicals Crop Protection Trifluoromethylpyridine Structure-Activity Relationship

Supporting Evidence: Documented Purity and Availability from Multiple Reputable Suppliers

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is commercially available from multiple suppliers, including Sigma-Aldrich (via Ambeed) and AKSci, with a documented minimum purity specification of 95% . This level of purity is standard for research-grade building blocks and ensures its suitability for sensitive chemical transformations. While the availability and purity are not points of major differentiation from other common building blocks, the presence of the compound in the catalogs of major chemical distributors signals a reliable and established supply chain for procurement.

Chemical Purity Supply Chain Quality Control

High-Value Application Scenarios for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization for Targets Requiring Lipophilic, Electron-Deficient Aromatic Motifs

The combination of a high predicted LogP (2.9) and a low TPSA (12.9 Ų) makes 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine an excellent choice for introducing a lipophilic, electron-deficient aromatic group into a drug candidate [1]. This can be strategically used to improve membrane permeability or to occupy hydrophobic binding pockets in a target protein. The 3-bromo handle allows for late-stage diversification via cross-coupling to explore structure-activity relationships (SAR) around this motif.

Synthetic Methodology: A Substrate for Developing and Optimizing Palladium-Catalyzed Cross-Coupling Reactions

The documented 68% yield for a C-O bond-forming coupling demonstrates the compound's utility as a substrate for reaction development [1]. Its unique substitution pattern, with a bromine adjacent to a methyl group and opposite a CF₃ group, provides a sterically and electronically distinct environment for studying and optimizing palladium-catalyzed transformations, which is valuable for academic and industrial process chemistry groups.

Agrochemical Discovery: Core Scaffold for Designing Novel Fungicides or Herbicides

The trifluoromethylpyridine core is a validated scaffold in agrochemistry [1]. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine serves as a direct precursor to this class. The presence of the 2-methyl group offers a point of differentiation from other trifluoromethylpyridine building blocks, providing an additional vector for modulating the physicochemical properties and biological activity of the resulting agrochemical candidate. The bromine atom is a versatile functional handle for attaching diverse side chains to explore SAR in pest or disease control.

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